3-Cyclopropoxy-5-(dimethylamino)-N,N-dimethylbenzamide
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Overview
Description
3-Cyclopropoxy-5-(dimethylamino)-N,N-dimethylbenzamide is a complex organic compound with the molecular formula C13H19N3O2 and a molecular weight of 249.312 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a dimethylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Cyclopropoxy-5-(dimethylamino)-N,N-dimethylbenzamide involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 3-cyclopropoxy-5-nitrobenzoic acid with dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
3-Cyclopropoxy-5-(dimethylamino)-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
3-Cyclopropoxy-5-(dimethylamino)-N,N-dimethylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-(dimethylamino)-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects .
Comparison with Similar Compounds
3-Cyclopropoxy-5-(dimethylamino)-N,N-dimethylbenzamide can be compared with similar compounds such as:
3-Cyclopropoxy-5-(dimethylamino)picolinamide: This compound shares a similar structure but differs in the presence of a picolinamide moiety instead of a benzamide group.
3-Cyclopropoxy-5-(dimethylamino)-N-methylpicolinamide: Another related compound with a methyl group instead of a dimethyl group on the nitrogen atom.
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-(dimethylamino)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C14H20N2O2/c1-15(2)11-7-10(14(17)16(3)4)8-13(9-11)18-12-5-6-12/h7-9,12H,5-6H2,1-4H3 |
InChI Key |
KACAIGXFYBKSNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)C(=O)N(C)C)OC2CC2 |
Origin of Product |
United States |
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